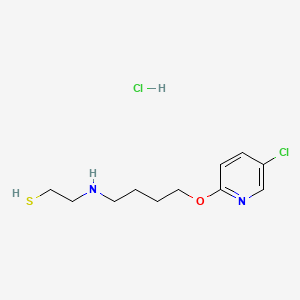
(1E)-N-(2-Methylphenyl)ethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-(2-Methylphenyl)ethanimine: is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a 2-methylphenyl group attached to the nitrogen atom, making it a derivative of ethanimine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Methylphenyl)ethanimine typically involves the condensation reaction between 2-methylbenzaldehyde and ethylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
2-Methylbenzaldehyde+Ethylamine→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as acidic resins or metal catalysts may be used to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-N-(2-Methylphenyl)ethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine bond can yield secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1E)-N-(2-Methylphenyl)ethanimine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-catalyzed imine formation and reduction processes. It may also serve as a model compound for studying the behavior of imines in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism by which (1E)-N-(2-Methylphenyl)ethanimine exerts its effects depends on the specific reaction or application. In general, the imine bond can participate in nucleophilic addition reactions, where nucleophiles attack the carbon-nitrogen double bond, leading to the formation of new compounds. The aromatic ring can also undergo electrophilic substitution reactions, contributing to the compound’s versatility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E)-N-Hydroxy-1-(4-methylphenyl)-2-(phenylsulfonyl)ethanimine
- (1E)-N-(4-Methylphenyl)ethanimine
- (1E)-N-(2-Ethylphenyl)ethanimine
Uniqueness
(1E)-N-(2-Methylphenyl)ethanimine is unique due to the presence of the 2-methylphenyl group, which influences its reactivity and physical properties. The position of the methyl group on the aromatic ring can affect the compound’s electronic distribution and steric interactions, making it distinct from other similar imines.
Eigenschaften
CAS-Nummer |
38004-13-6 |
|---|---|
Molekularformel |
C9H11N |
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
N-(2-methylphenyl)ethanimine |
InChI |
InChI=1S/C9H11N/c1-3-10-9-7-5-4-6-8(9)2/h3-7H,1-2H3 |
InChI-Schlüssel |
QKQFJYPUJXBCIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC=NC1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)

![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)







propanedioate](/img/structure/B14673634.png)


![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
